molecular formula C18H14F3N5O B2487400 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396849-25-4

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2487400
CAS No.: 1396849-25-4
M. Wt: 373.339
InChI Key: FFBNVCLPDMKDFX-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.339. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. Starting with the formation of the 3,4-dihydroisoquinoline moiety, commonly through Pictet-Spengler condensation, the compound is further elaborated by introducing the 2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl group via nucleophilic aromatic substitution and tetrazole formation under appropriate conditions (like refluxing in suitable solvents).

Industrial Production Methods: Industrial production may leverage catalytic pathways and streamlined reaction conditions to maximize yield and minimize byproducts. Large-scale syntheses often employ continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the isoquinoline moiety, forming various oxidized derivatives.

  • Reduction: Reduction reactions can modify the tetrazole or the carbonyl group within the structure.

  • Substitution: Nucleophilic and electrophilic substitutions are possible, especially on the aromatic ring and the tetrazole.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or chemical reducers like sodium borohydride.

  • Substitution: Halogenating agents for electrophilic substitution or amines for nucleophilic substitution.

Major Products Formed: Depending on the reagents and conditions, products can include oxidized or reduced forms, as well as various substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a scaffold in organic synthesis due to its diverse functional groups. It's a building block for more complex molecules.

Biology: Researchers study its effects on biological systems, particularly for its potential bioactivity due to the tetrazole and trifluoromethylphenyl groups.

Medicine: The compound has potential therapeutic applications, particularly in drug design, given its structural features that interact with biological targets.

Industry: Used in material science for designing novel materials due to its complex molecular structure.

Comparison with Similar Compounds

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone

Uniqueness: The presence of the trifluoromethyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone adds unique chemical properties, such as increased lipophilicity and metabolic stability, setting it apart from its analogs.

This compound exemplifies the intricate interplay of chemistry and biology, highlighting its versatility and potential in various fields of scientific research.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c19-18(20,21)14-5-7-15(8-6-14)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNVCLPDMKDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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